4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Phase Behavior Studies and Solubility Enhancement
Studies have shown that certain ionic liquids can significantly impact the solubility of various solutes, including aromatic compounds, by adjusting the selection of the anion in the ionic liquid. Particularly, bistriflamide and triflate anions have displayed remarkable effects on the solvent abilities of ionic liquids. This principle can potentially be applied to enhance the solubility of compounds like 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide, facilitating its use in various applications, such as solvent extraction or separation processes from complex mixtures (Visak et al., 2014).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide derivatives have been recognized for their significant role in supramolecular chemistry and material science, owing to their ability to self-assemble into one-dimensional, nanometer-sized structures. These structures are stabilized through threefold hydrogen bonding. Given the structural similarities, 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide might exhibit similar self-assembly behaviors, opening pathways for its use in nanotechnology, polymer processing, or biomedical applications (Cantekin et al., 2012).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves predicting or discussing the potential future applications or studies involving the compound.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
4-bromo-N-propan-2-yl-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVBAKNMEWMOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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